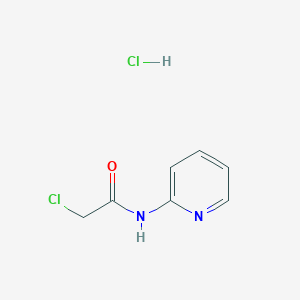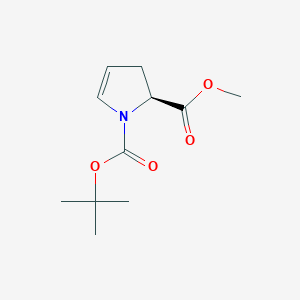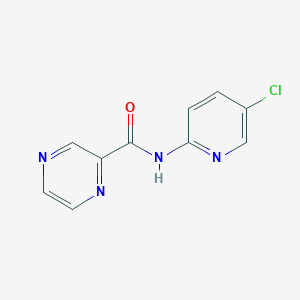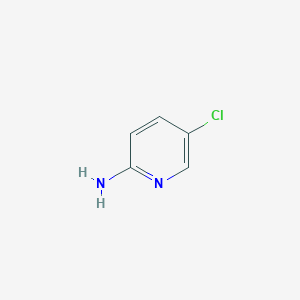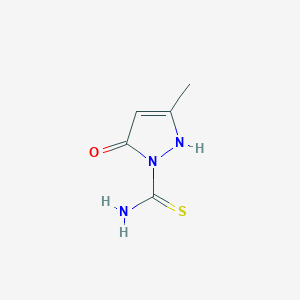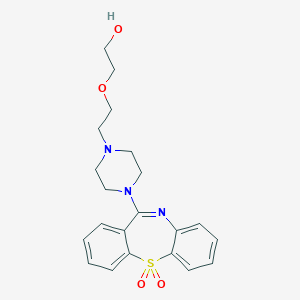
3,5-Dimethyl-4-nitrosophenol
概要
説明
3,5-Dimethyl-4-nitrosophenol is an organic compound with the molecular formula C8H9NO2 It is a derivative of phenol, characterized by the presence of two methyl groups at the 3 and 5 positions and a nitroso group at the 4 position
科学的研究の応用
3,5-Dimethyl-4-nitrosophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4-nitrosophenol typically involves the nitration of 3,5-dimethylphenol followed by reduction. The nitration process introduces a nitro group at the 4 position, which is subsequently reduced to a nitroso group. Common reagents used in this process include nitric acid for nitration and reducing agents such as iron powder or tin chloride for the reduction step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficiency and scalability. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and pressures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the nitroso group is further oxidized to a nitro group.
Reduction: The compound can be reduced to form 3,5-dimethyl-4-aminophenol.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents like bromine or chloromethane can be used in the presence of a catalyst.
Major Products:
Oxidation: 3,5-Dimethyl-4-nitrophenol.
Reduction: 3,5-Dimethyl-4-aminophenol.
Substitution: Various halogenated or alkylated derivatives.
作用機序
The mechanism of action of 3,5-Dimethyl-4-nitrosophenol involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved may include oxidative stress responses and signal transduction mechanisms.
類似化合物との比較
3,5-Dimethyl-4-nitrophenol: Similar structure but with a nitro group instead of a nitroso group.
3,5-Dimethyl-4-aminophenol: Similar structure but with an amino group instead of a nitroso group.
4-Nitrosophenol: Lacks the methyl groups present in 3,5-Dimethyl-4-nitrosophenol.
Uniqueness: this compound is unique due to the presence of both methyl and nitroso groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
特性
IUPAC Name |
3,5-dimethyl-4-nitrosophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-3-7(10)4-6(2)8(5)9-11/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUJMNCTXGSXSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284616 | |
| Record name | 3,5-Dimethyl-4-nitrosophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19628-76-3 | |
| Record name | 3,5-Dimethyl-4-nitrosophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38029 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dimethyl-4-nitrosophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19628-76-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The research article ["SYNTHESIS OF N-SUBSTITUTED 3,5-DIMETHYL-4-NITROSOANILINES BY AMINATION 3,5-DIMETHYL-4-NITROSOPHENOLA"] [] focuses on a novel method for synthesizing N-substituted 3,5-dimethyl-4-nitrosoanilines. This method utilizes 3,5-dimethyl-4-nitrosophenol as a starting material and reacts it with primary amines. [] While the article doesn't delve into the specific applications of these synthesized compounds, N-substituted anilines, in general, are important building blocks in various fields like pharmaceuticals, dyes, and agrochemicals. This new synthetic route could potentially offer advantages in terms of yield, cost-effectiveness, or environmental friendliness compared to existing methods.
A: While the provided article [] focuses on a specific synthesis method using this compound, it does not delve into a comparative analysis with other potential synthesis routes. Further research is required to understand the advantages and disadvantages of this particular method compared to other existing or yet to be discovered approaches.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
